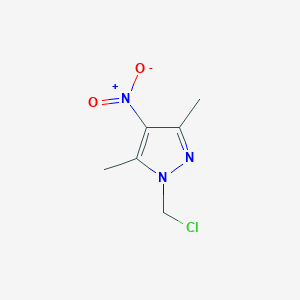

1-(chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole

Description

Properties

IUPAC Name |

1-(chloromethyl)-3,5-dimethyl-4-nitropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3O2/c1-4-6(10(11)12)5(2)9(3-7)8-4/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDCFMFTWXASYGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCl)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601224340 | |

| Record name | 1H-Pyrazole, 1-(chloromethyl)-3,5-dimethyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601224340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51355-91-0 | |

| Record name | 1H-Pyrazole, 1-(chloromethyl)-3,5-dimethyl-4-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51355-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole, 1-(chloromethyl)-3,5-dimethyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601224340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 1-(chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore present in numerous therapeutic agents, and the introduction of a reactive chloromethyl group alongside a nitro functionality opens avenues for further molecular elaboration and the development of novel bioactive molecules.[1][2]

Strategic Approach to Synthesis

The synthesis of 1-(chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole is most logically approached through a two-step sequence. This strategy involves the initial formation of the core nitrated pyrazole ring, followed by the introduction of the chloromethyl group at the N1 position. This approach ensures regiochemical control and avoids potential side reactions that could occur if the functional groups were introduced in a different order.

Step 1: Nitration of 3,5-Dimethylpyrazole

The first step is the electrophilic nitration of the commercially available 3,5-dimethylpyrazole. The pyrazole ring is an electron-rich aromatic system, and electrophilic substitution reactions readily occur. The directing effects of the two methyl groups and the nitrogen atoms of the pyrazole ring favor substitution at the C4 position.[3]

Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid and concentrated nitric acid to 0-5 °C in an ice bath.

-

Dissolve 3,5-dimethylpyrazole in a minimal amount of concentrated sulfuric acid.

-

Slowly add the 3,5-dimethylpyrazole solution to the nitrating mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Carefully pour the reaction mixture onto crushed ice, which will cause the product, 3,5-dimethyl-4-nitro-1H-pyrazole, to precipitate.

-

Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry thoroughly.[4]

Causality of Experimental Choices: The use of a strong acid mixture (HNO₃/H₂SO₄) generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the nitration of the pyrazole ring.[5] The low temperature helps to control the exothermic reaction and prevent over-nitration or degradation of the starting material.

Step 2: N-Chloromethylation of 3,5-Dimethyl-4-nitro-1H-pyrazole

With the 4-nitro-3,5-dimethylpyrazole in hand, the next step is the introduction of the chloromethyl group onto one of the ring nitrogen atoms. This is an N-alkylation reaction. Given the tautomeric nature of the N-H proton in the pyrazole ring, this reaction will yield the 1-(chloromethyl) isomer.

Protocol:

-

Suspend 3,5-dimethyl-4-nitro-1H-pyrazole in a suitable solvent such as chloroform or dichloromethane.

-

Add paraformaldehyde and pass dry hydrogen chloride gas through the mixture, or alternatively, use a mixture of paraformaldehyde and concentrated hydrochloric acid.[6][7]

-

Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture and wash with water and a saturated sodium bicarbonate solution to remove any remaining acid.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude 1-(chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole by column chromatography or recrystallization.

Causality of Experimental Choices: The combination of formaldehyde and HCl generates an in situ electrophilic species, likely a chloromethyl cation equivalent, which is then attacked by the nucleophilic nitrogen of the pyrazole ring.[8] The nitro group at the 4-position is a deactivating group, which may require heating to facilitate the N-alkylation.

Visualization of the Synthetic Workflow

Caption: Synthetic route to 1-(chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole.

Characterization of 1-(chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole

Thorough characterization of the final product is essential to confirm its identity and purity. The following spectroscopic techniques are recommended, with predicted data based on analogous structures found in the literature.

| Technique | Predicted Observations |

| ¹H NMR | - A singlet for the chloromethyl protons (-CH₂Cl) around δ 5.5-6.0 ppm. - Two singlets for the two methyl groups (-CH₃) at the C3 and C5 positions, likely in the range of δ 2.3-2.7 ppm.[9][10] |

| ¹³C NMR | - A signal for the chloromethyl carbon (-CH₂Cl) around δ 50-60 ppm. - Signals for the two methyl carbons (-CH₃) in the range of δ 10-15 ppm. - Signals for the pyrazole ring carbons (C3, C4, C5). The C4 carbon bearing the nitro group will be downfield shifted.[9][11] |

| FTIR (cm⁻¹) | - Asymmetric and symmetric stretching vibrations for the nitro group (NO₂) around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹.[12][13] - C-H stretching vibrations for the methyl and chloromethyl groups around 2900-3000 cm⁻¹. - C=N and C=C stretching vibrations of the pyrazole ring in the 1600-1400 cm⁻¹ region.[14] |

| Mass Spec. | - The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₆H₈ClN₃O₂). - Isotopic peaks for the chlorine atom (M⁺ and M+2⁺ in an approximate 3:1 ratio). - Fragmentation patterns showing the loss of the chloromethyl group and the nitro group. |

Significance and Future Directions

The synthesis of 1-(chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole provides a versatile intermediate for the development of more complex molecules. The reactive chloromethyl group can serve as a handle for introducing various nucleophiles, allowing for the construction of a library of derivatives.[5] These new compounds can then be screened for a wide range of biological activities, leveraging the known pharmacological importance of the pyrazole core.[2] The presence of the nitro group also offers possibilities for further chemical transformations, such as reduction to an amino group, which can then be further functionalized.

References

-

Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]

-

Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity - American Chemical Society. (2026, January 9). Retrieved January 17, 2026, from [Link]

-

Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity | Organic Letters - ACS Publications. (2026, January 16). Retrieved January 17, 2026, from [Link]

-

Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]

-

Chloromethylation of Pyrazole Ring - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

-

CHEMISTRY OF POLYHALOGENATED NITROBUTADIENES, 15: SYNTHESIS OF NOVEL 4-NITRO-3-AMINO-1H-PYRAZOLE-5. (2016). HETEROCYCLES, 93(2), 628. Retrieved January 17, 2026, from [Link]

-

5-Chloromethyl-1,3-dimethyl-1H-pyrazole - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

-

(PDF) Chloromethylation of pyrazole ring - ResearchGate. (2016, February 29). Retrieved January 17, 2026, from [Link]

-

3,5-dimethyl-1H-pyrazole - Chemical Synthesis Database. (2025, May 20). Retrieved January 17, 2026, from [Link]

-

VI. 1H and 13C NMR Spectra - The Royal Society of Chemistry. (n.d.). Retrieved January 17, 2026, from [Link]

-

3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. (n.d.). Retrieved January 17, 2026, from [Link]

-

SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES - TSI Journals. (2013, September 25). Retrieved January 17, 2026, from [Link]

-

Synthesis and Characterization of Some New Pyrazole Derivatives - ResearchGate. (2025, August 6). Retrieved January 17, 2026, from [Link]

-

(PDF) 1H and 13C NMR study of perdeuterated pyrazoles - ResearchGate. (2025, August 6). Retrieved January 17, 2026, from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

-

4 - Organic Syntheses Procedure. (n.d.). Retrieved January 17, 2026, from [Link]

-

5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Retrieved January 17, 2026, from [Link]

-

Direct nitration of five membered heterocycles - ResearchGate. (2025, August 6). Retrieved January 17, 2026, from [Link]

-

Direct nitration of five membered heterocycles - Semantic Scholar. (n.d.). Retrieved January 17, 2026, from [Link]

-

Tikrit Journal of Pure Science. (2024, December 10). Retrieved January 17, 2026, from [Link]

-

One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

-

W. D. Pfeiffer The chloromethylation of an aromatic or heteroaromatic ring is of great importance. The chloromethyl group can be. (n.d.). Retrieved January 17, 2026, from [Link]

-

(PDF) 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

-

A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles - ResearchGate. (2025, August 6). Retrieved January 17, 2026, from [Link]

-

1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study - TSI Journals. (n.d.). Retrieved January 17, 2026, from [Link]

-

Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra | Request PDF - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Page loading... [guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. rsc.org [rsc.org]

- 10. tsijournals.com [tsijournals.com]

- 11. researchgate.net [researchgate.net]

- 12. 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Spectroscopic Characterization of 1-(chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole: A Technical Guide

This technical guide provides an in-depth analysis of the expected spectroscopic data for the novel heterocyclic compound, 1-(chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights herein are built upon foundational spectroscopic principles and comparative analysis with structurally related molecules, providing a robust framework for the characterization of this compound.

Introduction

1-(chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole is a functionalized pyrazole derivative of significant interest in synthetic chemistry and potential pharmaceutical applications. The pyrazole core is a well-established scaffold in medicinal chemistry, and the presence of a reactive chloromethyl group, along with the electron-withdrawing nitro functionality, opens avenues for diverse chemical transformations and the synthesis of novel bioactive molecules. Accurate spectroscopic characterization is paramount for confirming the successful synthesis and purity of this target compound.

This guide will delve into the predicted ¹H NMR, ¹³C NMR, IR, and MS spectra, explaining the rationale behind the expected chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The key structural features of 1-(chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole that will influence its spectra are:

-

The Pyrazole Ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms.

-

Two Methyl Groups (C3 and C5): These will appear as distinct singlet peaks in the ¹H NMR spectrum.

-

A Nitro Group (C4): This strong electron-withdrawing group will significantly influence the electronic environment of the pyrazole ring, impacting the chemical shifts of the ring carbons and protons.

-

A Chloromethyl Group (N1): This reactive group will have characteristic signals in both ¹H and ¹³C NMR, and its fragmentation will be observable in the mass spectrum.

Figure 1. Molecular Structure of 1-(chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Experimental Protocol (Predicted):

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquisition: Record the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Referencing: Use the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 5.8 - 6.2 | Singlet | 2H | -CH₂Cl | The protons of the chloromethyl group are deshielded by the adjacent nitrogen and chlorine atoms. Based on similar N-CH₂Cl systems, a singlet in this region is expected. |

| ~ 2.5 - 2.8 | Singlet | 3H | C5-CH₃ | The methyl group at the C5 position. |

| ~ 2.4 - 2.7 | Singlet | 3H | C3-CH₃ | The methyl group at the C3 position. The precise chemical shifts of the two methyl groups may be slightly different due to the asymmetric nature of the N1-substituent. |

Causality Behind Predictions:

-

The chemical shift of the -CH₂Cl protons is influenced by the electronegativity of both the nitrogen of the pyrazole ring and the chlorine atom. Literature data for N-substituted methylene groups on heterocyclic systems supports a chemical shift in this downfield region[1].

-

The methyl protons are expected to be sharp singlets as there are no adjacent protons to couple with. Their chemical shifts are in the typical range for methyl groups attached to an aromatic ring. The electron-withdrawing nitro group at C4 will have a modest deshielding effect on these protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.

Experimental Protocol (Predicted):

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Acquisition: Record a proton-decoupled ¹³C NMR spectrum.

-

Referencing: Use the solvent peak as an internal standard (e.g., CDCl₃ at 77.16 ppm).

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 150 - 155 | C5 | The C5 carbon is adjacent to two nitrogen atoms and is expected to be significantly deshielded. |

| ~ 145 - 150 | C3 | Similar to C5, the C3 carbon is deshielded due to its position in the heterocyclic ring. |

| ~ 125 - 135 | C4 | The C4 carbon is directly attached to the strongly electron-withdrawing nitro group, leading to a significant downfield shift. However, it is not as deshielded as C3 and C5 which are adjacent to the ring nitrogens.[2] |

| ~ 50 - 55 | -CH₂Cl | The carbon of the chloromethyl group is deshielded by the attached nitrogen and chlorine atoms. Data for similar N-CH₂Cl moieties on heterocycles show signals in this region[1]. |

| ~ 12 - 15 | C5-CH₃ | Typical chemical shift for a methyl group attached to an sp² hybridized carbon of a heterocyclic ring. |

| ~ 10 - 13 | C3-CH₃ | Similar to the C5-methyl group, this carbon is expected in the aliphatic region of the spectrum. |

Trustworthiness of Predictions: The predicted chemical shifts are based on established principles of NMR spectroscopy and comparison with data from similar pyrazole derivatives[2][3]. The electron-withdrawing nature of the nitro group and the electronegativity of the nitrogen and chlorine atoms are the primary factors governing the observed chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

Experimental Protocol (Predicted):

-

Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~ 1560 - 1520 | Strong | Asymmetric NO₂ Stretch | The asymmetric stretching vibration of the nitro group is a strong and characteristic absorption. For nitro-pyrazoles, this band is typically observed in this region[4]. |

| ~ 1370 - 1330 | Strong | Symmetric NO₂ Stretch | The symmetric stretch of the nitro group is another strong and readily identifiable band. The presence of two strong bands in these regions is highly indicative of a nitro group[4]. |

| ~ 3000 - 2850 | Medium | C-H Stretch (aliphatic) | These absorptions arise from the stretching vibrations of the C-H bonds in the methyl and chloromethyl groups. |

| ~ 1600 - 1450 | Medium | C=N and C=C Stretch | These bands are characteristic of the pyrazole ring stretching vibrations. |

| ~ 700 - 600 | Medium | C-Cl Stretch | The stretching vibration of the carbon-chlorine bond typically appears in this region. |

Authoritative Grounding: The assignment of the nitro group stretches is well-established in IR spectroscopy[5]. The characteristic absorptions for the pyrazole ring and other functional groups are consistent with data reported for similar heterocyclic compounds. A recent study on aminopyrazoles derived from 3,5-dimethyl-4-nitropyrazole confirms the characteristic absorption bands for the nitro group in the ranges of 1563–1491 cm⁻¹ (asymmetric) and 1361–1304 cm⁻¹ (symmetric)[4].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used to confirm its structure.

Experimental Protocol (Predicted):

-

Ionization: Electrospray ionization (ESI) or Electron Impact (EI) can be used. ESI is a softer ionization technique that is likely to show the molecular ion peak.

-

Analysis: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass measurements.

Predicted Fragmentation Pathway:

Figure 2. Predicted Mass Spectrometry Fragmentation of 1-(chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole.

Interpretation of Predicted Mass Spectrum:

-

Molecular Ion Peak ([M]⁺˙): The molecular formula of the compound is C₆H₈ClN₃O₂. The calculated monoisotopic mass is 189.0305 g/mol . Due to the presence of chlorine, an isotopic pattern for the molecular ion will be observed, with peaks at m/z 189 (for ³⁵Cl) and m/z 191 (for ³⁷Cl) in an approximate 3:1 ratio.

-

[M-Cl]⁺: Loss of a chlorine radical would result in a fragment at m/z 154.

-

[M-CH₂Cl]⁺: Cleavage of the N-CH₂Cl bond would lead to the 3,5-dimethyl-4-nitro-1H-pyrazole cation at m/z 140. This is expected to be a prominent peak.

-

[M-NO₂]⁺: Loss of the nitro group would result in a fragment at m/z 143/145 (showing the chlorine isotope pattern).

-

Further Fragmentation: The pyrazole ring itself can undergo further fragmentation, leading to smaller charged species. The fragmentation of nitropyrazoles often involves the loss of the nitro group[6].

Self-Validating System: The presence of the characteristic chlorine isotopic pattern in the molecular ion and any chlorine-containing fragments provides a high degree of confidence in the elemental composition of the molecule. High-resolution mass spectrometry can further confirm the elemental formula of each fragment with high accuracy[7].

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of 1-(chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole. The interpretations of the ¹H NMR, ¹³C NMR, IR, and MS data are grounded in established spectroscopic principles and supported by data from structurally analogous compounds. This guide serves as a valuable resource for scientists working on the synthesis and characterization of this and related heterocyclic compounds, enabling them to confidently identify and verify their target molecules. The experimental protocols outlined provide a clear starting point for obtaining high-quality spectroscopic data.

References

-

Fathalla, W., Čajan, M., & Pazdera, P. (2001). Regioselectivity of Electrophilic Attack on 4-Methyl-1-thioxo- 1,2,4,5-tetrahydro[1][8][9]triazolo[4,3-a]quinazolin-5-one. Part 1: Reactions at the Sulfur Atom. Molecules, 6(5), 441-454.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Aitken, R. A., Aitken, K. M., Carruthers, P. G., & Slawin, A. M. Z. (2013). 1,4-Oxazine.

- Kuhn, B. M., & Maier, C. S. (2023). Fragmentation Patterns of Chlorogenic Acid Homologs in Positive- and Negative-Ion Mode Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 34(1), 119-129.

- Abraham, R. J., & Reid, M. (2000). 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 38(7), 570-579.

- Claramunt, R. M., et al. (2006). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 44(8), 771-775.

- Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-871.

- Pérez-López, I., et al. (2002). H NMR EVIDENCE OF C−H---O, C−H---N AND C−H---Cl INTRAMOLECULAR HYDROGEN BONDS IN 2-AMINO-4-ARYLTHIAZOLES. Revista de la Sociedad Química de México, 46(3), 232-235.

- Rue, K. L., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101.

- Tiekink, E. R. T., Wardell, S. M. S. V., & Wardell, J. L. (2012). 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 68(4), o1018.

- LibreTexts. (2021, August 15). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.

- Reddy, P. P., et al. (2014). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 4(92), 50651-50656.

- de Oliveira, D. N., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.

- Ioniță, P., et al. (2022).

- Lin, Y.-F., et al. (2017). Infrared Spectra of the 1-Chloromethyl-1-methylallyl and 1-Chloromethyl-2-methylallyl Radicals Isolated in Solid para-Hydrogen. The Journal of Physical Chemistry A, 121(46), 8899–8908.

- de la Cruz, P., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101.

- Talawar, M. B., et al. (2021). Diazido Nitro Pyrazoles: Unlocking High-Performance Primary Explosive with Binder Capabilities.

- Pozharskii, A. F., et al. (2011). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. Russian Chemical Reviews, 80(3), 197.

-

PubChem. (n.d.). 1-(chloromethyl)-1H-pyrazole hydrochloride. Retrieved from [Link]

- Tiekink, E. R. T., Wardell, S. M. S. V., & Wardell, J. L. (2012). 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 68(4), o1018.

- Kuhn, B. M., & Maier, C. S. (2023). Fragmentation Patterns of Chlorogenic Acid Homologs in Positive- and Negative-Ion Mode Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 34(1), 119-129.

- Zhang, Y., et al. (2024). Synthesis and Tribological Properties of Multifunctional Nitrogen-Containing Heterocyclic Dialkyl Dithiocarbamate Derivatives.

- Shingare, M. S., & Shingate, B. P. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc.

- The Organic Chemistry Tutor. (2020, July 29). IR Spectroscopy - Basic Introduction [Video]. YouTube.

- Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions.

- Semantic Scholar. (n.d.).

- Chen, J., et al. (2022). Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. Molecules, 27(19), 6296.

- ResearchG

- LibreTexts. (2021, August 15). 2.7 Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts.

- Fun, H.-K., et al. (2011). 1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2678.

- da Silva, A. B. F., et al. (2019). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega, 4(3), 5767–5777.

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. rsc.org [rsc.org]

- 4. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. epfl.ch [epfl.ch]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(Chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of the heterocyclic compound 1-(chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole. While experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes information from related pyrazole derivatives to project its characteristics. This guide covers a plausible synthetic pathway, predicted physical and spectroscopic properties, and potential applications in medicinal chemistry and drug development, grounded in the well-established reactivity of the pyrazole core and its substituents.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole ring system is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its aromatic nature, coupled with the presence of two nitrogen atoms, allows for diverse biological interactions and a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents.[1] The compound 1-(chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole incorporates several key functional groups onto this versatile scaffold: two methyl groups at positions 3 and 5, a strongly electron-withdrawing nitro group at position 4, and a reactive chloromethyl group at the N1 position. This unique combination of substituents is expected to impart distinct physical, chemical, and biological properties, making it a molecule of significant interest for further investigation.

Molecular Structure and Key Features

The structure of 1-(chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole is characterized by a five-membered aromatic pyrazole ring. The key functional groups and their anticipated influence on the molecule's properties are outlined below:

-

3,5-Dimethyl Groups: These electron-donating groups enhance the electron density of the pyrazole ring, potentially influencing its reactivity in electrophilic substitution reactions.

-

4-Nitro Group: As a potent electron-withdrawing group, the nitro functionality significantly modulates the electronic properties of the pyrazole ring, impacting its reactivity and basicity.

-

1-Chloromethyl Group: This group introduces a reactive electrophilic site, making the molecule susceptible to nucleophilic substitution reactions. This functionality is often utilized for the covalent modification of biological targets or for further synthetic elaboration.

Figure 1. Chemical structure of 1-(chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole.

Synthesis Pathway

A plausible synthetic route to 1-(chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole can be conceptualized in three main stages, starting from readily available precursors. This proposed pathway is based on established synthetic methodologies for pyrazole derivatives.

Figure 2. Proposed synthetic workflow for 1-(chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole.

Step 1: Synthesis of 3,5-Dimethylpyrazole

The initial step involves the condensation of acetylacetone with hydrazine hydrate. This is a classic and efficient method for the synthesis of the 3,5-dimethylpyrazole core.[2]

Protocol:

-

In a round-bottom flask, dissolve acetylacetone in a suitable solvent such as ethanol.

-

Slowly add hydrazine hydrate to the solution while stirring. The reaction is typically exothermic.

-

After the addition is complete, reflux the mixture for a specified period to ensure the completion of the reaction.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude 3,5-dimethylpyrazole can be purified by recrystallization or distillation.

Step 2: Nitration of 3,5-Dimethylpyrazole

The second step is the regioselective nitration of the 3,5-dimethylpyrazole at the 4-position. The pyrazole ring is susceptible to electrophilic substitution, and the directing effects of the two methyl groups favor substitution at the C4 position.

Protocol:

-

Dissolve 3,5-dimethylpyrazole in a strong acid, typically concentrated sulfuric acid, in a flask cooled in an ice bath.

-

Slowly add a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, while maintaining a low temperature.

-

After the addition, allow the reaction to stir at a controlled temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Collect the solid product by filtration, wash with water until neutral, and dry. Further purification can be achieved by recrystallization.

Step 3: N-Chloromethylation of 3,5-Dimethyl-4-nitro-1H-pyrazole

The final step is the introduction of the chloromethyl group at the N1 position of the pyrazole ring. This can be achieved through various chloromethylation procedures.

Protocol:

-

Suspend 3,5-dimethyl-4-nitro-1H-pyrazole in a suitable solvent.

-

Add a source of formaldehyde, such as paraformaldehyde, and a chlorinating agent, like thionyl chloride or concentrated hydrochloric acid.

-

Heat the reaction mixture under controlled conditions. The progress of the reaction can be monitored by TLC.

-

Upon completion, cool the mixture and neutralize it carefully.

-

Extract the product with an appropriate organic solvent.

-

Dry the organic layer, remove the solvent, and purify the final product, 1-(chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole, using techniques like column chromatography.

Physical and Chemical Properties

Table 1: Predicted Physical and Chemical Properties

| Property | Predicted Value/Characteristic | Rationale |

| CAS Number | 51355-91-0[3] | Assigned registry number. |

| Molecular Formula | C₆H₈ClN₃O₂[3] | Based on atomic composition. |

| Molecular Weight | 189.60 g/mol [3] | Calculated from the molecular formula. |

| Appearance | Likely a crystalline solid | Similar substituted pyrazoles are solids at room temperature. |

| Melting Point | Expected to be a solid with a defined melting point | The presence of polar groups (nitro) and the overall molecular symmetry would contribute to a stable crystal lattice. |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, acetone) | The polar nitro group may impart some water solubility, but the overall hydrocarbon character suggests better solubility in organic solvents. |

| Reactivity | The chloromethyl group is a key reactive site for nucleophilic substitution. The nitro group can be reduced to an amino group. The pyrazole ring is relatively stable to oxidation but can undergo further electrophilic substitution under forcing conditions. | The chloromethyl group is a good leaving group. The nitro group is a common functionality for reduction. The pyrazole ring is aromatic. |

Spectroscopic Characterization (Predicted)

The structural features of 1-(chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole would give rise to a characteristic spectroscopic signature.

¹H NMR Spectroscopy

-

-CH₃ groups (C3 and C5): Two singlets are expected for the two methyl groups. Their chemical shifts would be in the range of δ 2.0-2.5 ppm.

-

-CH₂Cl group (N1): A singlet for the methylene protons of the chloromethyl group is anticipated, likely in the downfield region of δ 5.0-6.0 ppm due to the electronegativity of the chlorine atom and the adjacent nitrogen.

¹³C NMR Spectroscopy

-

-CH₃ carbons: Signals for the methyl carbons are expected in the aliphatic region, around δ 10-15 ppm.

-

-CH₂Cl carbon: The carbon of the chloromethyl group would likely appear in the range of δ 45-55 ppm.

-

Pyrazole ring carbons (C3, C4, C5): The aromatic carbons of the pyrazole ring are expected to resonate in the δ 110-160 ppm region. The C4 carbon, attached to the nitro group, will be significantly deshielded and appear further downfield.

Infrared (IR) Spectroscopy

-

C-H stretching: Aliphatic C-H stretching from the methyl and methylene groups would be observed around 2900-3000 cm⁻¹.

-

N-O stretching (nitro group): Strong, characteristic asymmetric and symmetric stretching bands for the nitro group are expected around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

-

C=N and C=C stretching: Aromatic ring stretching vibrations from the pyrazole core would appear in the 1400-1600 cm⁻¹ region.

-

C-Cl stretching: A band corresponding to the C-Cl stretch is expected in the fingerprint region, typically around 600-800 cm⁻¹.

Potential Applications in Drug Development

The structural motifs present in 1-(chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole suggest several promising avenues for its application in drug discovery and development.

Figure 3. Potential applications of 1-(chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole in drug development.

-

Covalent Inhibitors: The reactive chloromethyl group can act as an electrophilic warhead, enabling the molecule to form covalent bonds with nucleophilic residues (such as cysteine, histidine, or lysine) in the active sites of target proteins. This irreversible mode of inhibition can lead to enhanced potency and duration of action.

-

Scaffold for Library Synthesis: The title compound can serve as a versatile building block for the synthesis of compound libraries. The chloromethyl group can be readily displaced by a variety of nucleophiles (e.g., amines, thiols, alcohols) to introduce diverse substituents. Furthermore, the nitro group can be reduced to an amine, which can then be further functionalized.

-

Bioisosteric Replacement: The substituted pyrazole core can be utilized as a bioisostere for other aromatic or heterocyclic systems in known pharmacologically active molecules to improve properties such as metabolic stability, solubility, or target affinity.

Safety and Handling

Based on the GHS information for this compound, it is classified as toxic if swallowed.[3] Therefore, appropriate safety precautions must be taken when handling this chemical.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety glasses or goggles.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

1-(chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole is a multifaceted heterocyclic compound with significant potential in the field of medicinal chemistry. While comprehensive experimental data is currently sparse, this technical guide provides a robust framework for its synthesis, predicted properties, and potential applications based on the established chemistry of the pyrazole scaffold and its substituents. The presence of a reactive chloromethyl group, a modifiable nitro group, and the biologically relevant pyrazole core makes this molecule a compelling candidate for further investigation and a valuable tool for the development of novel therapeutic agents.

References

Sources

An In-depth Technical Guide to the Prospective Crystal Structure Analysis of 1-(chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole

This guide provides a comprehensive technical framework for the crystal structure analysis of 1-(chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole, a novel pyrazole derivative of significant interest to researchers in medicinal chemistry and materials science. While a definitive crystal structure for this specific compound is not yet publicly available in repositories such as the Cambridge Structural Database (CSD)[1][2][3][4], this document outlines the prospective methodology for its determination and analysis. By leveraging established protocols and drawing parallels with structurally related compounds, we present a robust roadmap for researchers aiming to elucidate its three-dimensional architecture.

Introduction: The Significance of Pyrazole Scaffolds

The pyrazole nucleus is a privileged five-membered heterocyclic motif that forms the core of numerous compounds with diverse and potent biological activities.[5][6][7][8] These activities span a wide therapeutic spectrum, including anti-inflammatory, antimicrobial, analgesic, and antitumor properties. The functional versatility of pyrazoles is largely dictated by the nature and position of their substituents, which influence their steric and electronic properties, and consequently, their interactions with biological targets.

The title compound, 1-(chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole, incorporates several key functional groups: a reactive chloromethyl group at the N1 position, two methyl groups at C3 and C5 that enhance lipophilicity, and a strongly electron-withdrawing nitro group at the C4 position. This unique combination of substituents suggests potential for novel chemical reactivity and biological applications, making the determination of its precise three-dimensional structure via single-crystal X-ray diffraction a critical step in its development.

Synthesis and Crystallization: The Path to a Single Crystal

A logical first step in the structural analysis of 1-(chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole is its synthesis and the subsequent growth of high-quality single crystals suitable for X-ray diffraction.

Proposed Synthetic Pathway

A plausible synthetic route, adapted from established methodologies for pyrazole synthesis, is a multi-step process.[5][6][9] The initial step would likely involve the synthesis of the 3,5-dimethyl-4-nitro-1H-pyrazole precursor. This can be achieved through the condensation of a β-dicarbonyl compound with hydrazine, followed by nitration. The final step would be the N-alkylation with a chloromethylating agent.

Experimental Protocol: Crystallization

The growth of diffraction-quality single crystals is often the most challenging aspect of crystal structure determination. A systematic approach to screening various crystallization conditions is paramount.

Step-by-Step Crystallization Protocol:

-

Purity Assessment: Ensure the synthesized compound is of high purity (>98%) using techniques such as NMR, HPLC, and mass spectrometry. Impurities can significantly hinder crystallization.

-

Solvent Screening: Dissolve a small amount of the purified compound in a range of solvents with varying polarities (e.g., ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane, and hexane) to assess solubility.

-

Crystallization Techniques:

-

Slow Evaporation: Prepare saturated or near-saturated solutions in suitable solvents and allow the solvent to evaporate slowly at room temperature in a loosely covered vial.

-

Solvent Diffusion: Create a layered system with a solution of the compound in a good solvent and a miscible anti-solvent in which the compound is poorly soluble. Diffusion of the anti-solvent into the solution will gradually decrease solubility and promote crystal growth.

-

Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature or below.

-

-

Crystal Harvesting: Once suitable crystals have formed, carefully harvest them using a nylon loop and immediately mount them on the goniometer head of the diffractometer for data collection.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Data Collection and Processing

The workflow for data collection and processing is a standardized yet critical procedure that requires careful attention to detail.

Experimental Workflow for X-ray Diffraction:

Figure 1: A generalized workflow for single-crystal X-ray diffraction data collection and processing.

Detailed Steps:

-

Crystal Mounting and Screening: A suitable single crystal is mounted on a goniometer head and placed in a cold stream of nitrogen gas (typically 100-120 K) to minimize thermal vibrations and potential crystal decay.[10][11] A preliminary set of diffraction images is collected to determine the unit cell parameters and crystal system.

-

Data Collection Strategy: Based on the initial screening, a complete data collection strategy is devised to measure the intensities of a large number of unique reflections with adequate redundancy.

-

Data Integration and Reduction: The raw diffraction images are processed to integrate the intensity of each reflection. The data is then corrected for various experimental factors, including absorption effects, and scaled.[12]

Structure Solution and Refinement: From Data to a 3D Model

The processed diffraction data is used to solve the crystal structure and refine the atomic positions and displacement parameters.

Structure Solution and Refinement Workflow

Figure 2: The iterative process of crystal structure solution and refinement.

Key Concepts:

-

Structure Solution: The initial positions of the heavier atoms are determined using direct methods or Patterson synthesis.

-

Structure Refinement: The atomic coordinates and thermal displacement parameters are refined using a least-squares minimization algorithm to achieve the best fit between the observed and calculated structure factors. Difference Fourier maps are used to locate lighter atoms, such as hydrogens.[13]

-

Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Predicted Molecular and Crystal Structure

In the absence of experimental data for the title compound, we can make informed predictions about its molecular geometry and crystal packing based on the known structure of the closely related 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole.[10][11]

Predicted Molecular Geometry

The pyrazole ring is expected to be essentially planar. The C-N and C-C bond lengths within the pyrazole ring will likely be intermediate between single and double bonds, indicative of aromatic character. The nitro group at the C4 position will likely be nearly coplanar with the pyrazole ring to maximize resonance stabilization. The chloromethyl group at the N1 position will exhibit tetrahedral geometry.

Predicted Intermolecular Interactions and Crystal Packing

The crystal packing will be governed by a combination of intermolecular forces. Given the presence of the nitro group and the pyrazole ring, C-H···O and C-H···N hydrogen bonds are anticipated.[14][15] Furthermore, π-π stacking interactions between the pyrazole rings of adjacent molecules may play a significant role in the overall crystal packing, similar to what is observed in 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole.[10][11]

Predicted Molecular Structure of 1-(chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole:

Figure 3: A 2D representation of the predicted molecular structure of 1-(chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole.

Tabulated Crystallographic Data (Predicted vs. Reference)

The following table presents a comparison of the predicted crystallographic data for the title compound with the experimental data for the reference compound, 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole.[10][11]

| Parameter | 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole[10][11] | 1-(chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole (Predicted) |

| Chemical Formula | C₁₁H₁₁N₃O₂ | C₆H₈ClN₃O₂ |

| Formula Weight | 217.23 | 189.60 |

| Crystal System | Orthorhombic | To be determined (likely monoclinic or orthorhombic) |

| Space Group | Pca2₁ | To be determined |

| a (Å) | 21.3909 (13) | To be determined |

| b (Å) | 3.8653 (2) | To be determined |

| c (Å) | 12.4514 (8) | To be determined |

| V (ų) | 1029.51 (11) | To be determined |

| Z | 4 | To be determined |

| T (K) | 120 | ~100-120 |

| R-factor | 0.037 | < 0.05 for a well-refined structure |

Conclusion and Future Directions

This technical guide provides a comprehensive, albeit prospective, analysis of the crystal structure of 1-(chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole. By outlining a detailed experimental and analytical workflow, from synthesis and crystallization to structure solution and refinement, we have established a clear path for researchers to follow. The predicted molecular geometry and intermolecular interactions, based on a closely related known structure, offer valuable insights into what can be expected from an experimental determination.

The successful elucidation of the crystal structure of this novel pyrazole derivative will be a significant contribution to the field. It will provide a solid foundation for understanding its structure-activity relationships, guiding the design of future analogues with enhanced biological activities, and exploring its potential in materials science.

References

-

Journal of Chemical and Pharmaceutical Research. (2013). Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. [Link]

-

Tiekink, E. R. T., Wardell, S. M. S. V., & Wardell, J. L. (2012). 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1018. [Link]

-

de la Cruz, C. I. N., et al. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega, 8(40), 37015–37028. [Link]

-

Deng, X., & Mani, N. S. (2011). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. Organic Syntheses, 88, 273-284. [Link]

-

Tiekink, E. R. T., Wardell, S. M. S. V., & Wardell, J. L. (2012). 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. ResearchGate. [Link]

-

Guseinov, I. I., et al. (2025). Crystal structure of 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole. Acta Crystallographica Section E: Crystallographic Communications, 81(Pt 3), 450–453. [Link]

-

The Royal Society of Chemistry. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 6(79), 75851-75858. [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). About the Cambridge Structural Database (CSD). [Link]

-

Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2011). Spectroscopic Analysis of 2-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-ylimino)-2-(4-nitro-phenyl) Acetonitrile. [Link]

-

MDPI. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. [Link]

-

PubChem. (n.d.). Chloromethyl-nitroimidazole. [Link]

-

ResearchGate. (2011). 3,5-Dimethyl-4-nitroso-1H-pyrazole. [Link]

-

National Center for Biotechnology Information. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. [Link]

-

National Center for Biotechnology Information. (2025). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. [Link]

-

PubChem. (n.d.). 3,5-Dimethylpyrazole. [Link]

-

MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]

-

National Center for Biotechnology Information. (2021). Low-temperature crystal structure of 4-chloro-1H-pyrazole. [Link]

-

National Center for Biotechnology Information. (2010). 5-Chloromethyl-1,3-dimethyl-1H-pyrazole. [Link]

-

An-Najah Staff. (2017). Intermolecular interactions in crystal structure, Hirshfeld surface, characterization, DFT and thermal analysis of 5-((5-bromo-1. [Link]

-

Cardiff University. (2020). The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. [Link]

-

National Center for Biotechnology Information. (2024). 1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole. [Link]

-

PubChem. (n.d.). 1-(chloromethyl)-1H-pyrazole hydrochloride. [Link]

-

ResearchGate. (2005). 1-(Hydroxymethyl)-3,5-dimethylpyrazole. [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). Search - Access Structures. [Link]

-

CCDC. (n.d.). Structural Chemistry Data, Software, and Insights. [Link]

-

PubChemLite. (n.d.). 1-(chloromethyl)-1h-pyrazole hydrochloride (C4H5ClN2). [Link]

Sources

- 1. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 2. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 3. Search - Access Structures [ccdc.cam.ac.uk]

- 4. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 5. jocpr.com [jocpr.com]

- 6. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions | MDPI [mdpi.com]

- 7. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Low-temperature crystal structure of 4-chloro-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Crystal structure of 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 5-Chloromethyl-1,3-dimethyl-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 15. staff.najah.edu [staff.najah.edu]

Solubility Profile of 1-(chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole: A Theoretical and Practical Guide for Researchers

An In-Depth Technical Guide

Executive Summary

1-(chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole is a heterocyclic compound of significant interest in medicinal chemistry and synthetic applications, largely due to the versatile reactivity of the pyrazole core and the influence of its nitro and chloromethyl substituents.[1][2][3] The successful application of this compound in drug discovery, process chemistry, and formulation development is fundamentally dependent on a thorough understanding of its solubility in various organic solvents. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to both predict and experimentally determine the solubility of this compound. It integrates theoretical principles, such as the "like dissolves like" concept and Hansen Solubility Parameters, with robust, field-proven experimental protocols. By explaining the causality behind experimental design and providing self-validating methodologies, this document serves as a practical tool for generating reliable and reproducible solubility data, thereby accelerating research and development timelines.

Introduction: The Physicochemical Landscape of a Substituted Pyrazole

The molecule 1-(chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole is a complex scaffold featuring several key functional groups that dictate its chemical behavior and, consequently, its solubility. Pyrazole and its derivatives are renowned for their broad spectrum of pharmacological activities and are integral components of numerous established drugs.[3][4][5]

-

The Pyrazole Core: The five-membered aromatic ring with two adjacent nitrogen atoms is a weak base and can participate in hydrogen bonding.[5]

-

Nitro Group (-NO₂): This is a strong electron-withdrawing group that introduces significant polarity and potential for dipole-dipole interactions. The presence of a nitro group has been shown to enhance the biological activity of various heterocyclic compounds.[2]

-

Chloromethyl Group (-CH₂Cl): This functional group adds a reactive electrophilic site and contributes to the molecule's overall polarity.

-

Methyl Groups (-CH₃): These nonpolar groups slightly increase the lipophilicity of the molecule.

Based on this structure, the compound can be predicted to be a moderately polar solid. Its solubility will be governed by a complex interplay of dispersion, polar, and hydrogen-bonding interactions. Therefore, a simple "polar" vs. "nonpolar" classification is insufficient for precise solvent selection. A more nuanced approach is required to accurately predict and understand its solubility profile.

Theoretical Framework for Solubility Prediction

A robust theoretical understanding of solubility principles allows for the rational selection of solvents, minimizing trial-and-error experimentation.

The adage "like dissolves like" is the foundational principle of solubility.[6] It suggests that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.

-

Polar Solvents: Solvents like alcohols (methanol, ethanol) and acetone possess dipoles and can engage in hydrogen bonding. They are likely to be effective at solvating the polar nitro group and the pyrazole nitrogen atoms.

-

Aprotic Polar Solvents: Solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) have strong dipoles but lack acidic protons for hydrogen bond donation. They are excellent solvents for polar compounds.

-

Nonpolar Solvents: Solvents like hexane and toluene primarily interact through weaker van der Waals or dispersion forces. They are expected to be poor solvents for this moderately polar compound.

For a more quantitative prediction, the Hansen Solubility Parameter (HSP) model offers a powerful framework.[7][8] This model deconstructs the total cohesive energy of a substance into three distinct parameters, each representing a different type of intermolecular interaction:[9][10]

-

δd: Energy from dispersion forces.

-

δp: Energy from dipolar intermolecular forces.

-

δh: Energy from hydrogen bonds.

Every solvent and solute can be assigned a point in this three-dimensional "Hansen space." The fundamental principle is that solutes will dissolve in solvents with similar HSP coordinates. The distance (Ra) between the solute and solvent in Hansen space is calculated, and if this distance is less than the interaction radius (R₀) of the solute, dissolution is highly probable.[7] While the specific HSP values for 1-(chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole are not published, this framework is invaluable for interpreting experimental results and for rationally designing solvent blends to achieve desired solubility.[11]

Experimental Determination of Solubility

While theoretical models provide guidance, empirical measurement remains the gold standard for obtaining accurate solubility data. The isothermal saturation shake-flask method is widely recognized for its reliability in determining thermodynamic equilibrium solubility.[12][13]

This method is preferred because it is designed to achieve a true thermodynamic equilibrium between the undissolved solid solute and the saturated solution.[14][15] By using an excess of the solid, the system is guaranteed to reach saturation. The extended equilibration time with constant agitation ensures that the dissolution process is complete, while precise temperature control is critical as solubility is highly temperature-dependent.[13] This method avoids the pitfalls of kinetic solubility measurements, which can overestimate equilibrium solubility due to the formation of unstable supersaturated solutions.[13][16]

The following diagram outlines the critical steps in the isothermal shake-flask method for generating high-quality solubility data.

Quantitative Solubility Data

As specific experimental data for 1-(chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole is not available in published literature, the following table is provided as a template for researchers to populate with their empirically determined values. A suggested list of solvents is included to cover a range of polarities and functionalities.

| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Solubility (Mole Fraction, x) |

| Hexane | Nonpolar | 25 | [Experimental Data] | [Calculated Data] |

| Toluene | Nonpolar, Aromatic | 25 | [Experimental Data] | [Calculated Data] |

| Dichloromethane | Aprotic, Halogenated | 25 | [Experimental Data] | [Calculated Data] |

| Ethyl Acetate | Aprotic Polar | 25 | [Experimental Data] | [Calculated Data] |

| Acetone | Aprotic Polar, Ketone | 25 | [Experimental Data] | [Calculated Data] |

| Acetonitrile | Aprotic Polar | 25 | [Experimental Data] | [Calculated Data] |

| Isopropanol | Protic Polar, Alcohol | 25 | [Experimental Data] | [Calculated Data] |

| Ethanol | Protic Polar, Alcohol | 25 | [Experimental Data] | [Calculated Data] |

| Methanol | Protic Polar, Alcohol | 25 | [Experimental Data] | [Calculated Data] |

| Water | Protic Polar | 25 | [Experimental Data] | [Calculated Data] |

Conclusion and Future Directions

The solubility of 1-(chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole is a critical parameter that dictates its utility in synthetic and pharmaceutical sciences. This guide provides a dual approach for addressing this property: a theoretical framework for prediction and a detailed, practical protocol for accurate experimental determination. By systematically applying the isothermal shake-flask method and interpreting the results within the context of principles like Hansen Solubility Parameters, researchers can build a comprehensive solubility profile of this compound. Such data is indispensable for rational solvent selection in reaction chemistry, for developing robust crystallization and purification procedures, and for creating viable formulations in drug development. Future work should focus on populating the experimental data table and potentially calculating the Hansen Solubility Parameters for this compound, which would further enhance its predictive utility for the scientific community.

References

-

ProQuest. (n.d.). Determination of the Hansen Solubility Parameter from the Structural Composition Data of Solvent Molecules. Retrieved from [Link]

-

CHEM 227L. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

-

Hansen Solubility Parameters. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

- Smith, D. K. et al. (2012). Harnessing Hansen Solubility Parameters to Predict Organogel Formation.

-

University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Area of Sustainability. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

-

Journal of Chemical & Engineering Data. (2021, November 1). Solubility of Sorafenib in Twelve Pure Organic Solvents. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, November 19). Experiment 727: Organic Compound Functional Groups. Retrieved from [Link]

-

ResearchGate. (n.d.). Isothermal method (detecting composition of a saturated solution at a given temperature). Retrieved from [Link]

-

Biointerface Research in Applied Chemistry. (2021, August 15). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Retrieved from [Link]

-

Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Journal of Pharmaceutical and Biomedical Analysis. (2006, August 25). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from [Link]

-

MDPI. (n.d.). On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

Hilaris Publisher. (2015, September 18). A Concise Review on the Synthesis of Pyrazole Heterocycles. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Chloromethyl-nitroimidazole. PubChem. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2020, November-December). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

-

ResearchGate. (2012, March). 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, March 3). 3,5-Dimethyl-1H-pyrazole: Comprehensive Overview and Applications. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Retrieved from [Link]

Appendix: Detailed Experimental Protocol

A.1. Objective: To determine the equilibrium solubility of 1-(chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole in various organic solvents at a constant temperature (e.g., 25°C).

A.2. Materials & Equipment:

-

1-(chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole (solid, >98% purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

-

Temperature-controlled orbital shaker or rotator bath

-

Centrifuge (optional)

-

Volumetric flasks and pipettes

-

Syringes (glass or polypropylene)

-

Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

-

Validated analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

A.3. Protocol Steps:

-

Preparation: Add an excess amount of solid 1-(chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole to a series of labeled glass vials. "Excess" means enough solid should remain visible at the end of the experiment. As a starting point, use ~20-50 mg of solid for every 1 mL of solvent.

-

Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of a single organic solvent into each corresponding vial.

-

Sealing: Tightly cap each vial to prevent solvent evaporation during the experiment.

-

Equilibration:

-

Place the sealed vials into the temperature-controlled shaker bath set to the desired temperature (e.g., 25.0 ± 0.5 °C).

-

Agitate the vials at a constant speed for a predetermined period (a minimum of 24 hours is recommended; 48-72 hours is preferable to ensure equilibrium).

-

Self-Validation Check: To confirm equilibrium has been reached, samples can be taken at different time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when the measured solubility does not change significantly between the later time points.[13]

-

-

Phase Separation: After equilibration, remove the vials and let them stand undisturbed at the experimental temperature for at least 1-2 hours to allow the excess solid to settle. For fine suspensions, centrifugation may be required to obtain a clear supernatant.

-

Sampling and Filtration:

-

Carefully draw a small aliquot (e.g., 0.5-1.0 mL) of the clear supernatant into a syringe. Avoid disturbing the solid at the bottom of the vial.

-

Attach a 0.22 µm syringe filter to the syringe.

-

Discard the first few drops of filtrate to saturate the filter material, then dispense the clear, particle-free filtrate into a clean, labeled vial.

-

-

Dilution: Perform an accurate, gravimetric, or volumetric dilution of the filtrate with a suitable solvent (often the mobile phase for HPLC) to bring the concentration within the calibrated range of the analytical instrument.

-

Quantification:

-

Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC-UV).

-

Prepare a calibration curve using standard solutions of known concentrations of the compound.

-

Calculate the concentration of the saturated solution based on the calibration curve, accounting for the dilution factor.

-

-

Calculation and Reporting:

-

Perform each experiment in triplicate to ensure reproducibility.

-

Calculate the average solubility and standard deviation.

-

Express the final solubility in appropriate units, such as mg/mL, mol/L, and mole fraction.

-

Sources

- 1. benchchem.com [benchchem.com]

- 2. On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines | MDPI [mdpi.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. chem.ws [chem.ws]

- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 8. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 9. Determination of the Hansen Solubility Parameter from the Structural Composition Data of Solvent Molecules - ProQuest [proquest.com]

- 10. lifestyle.sustainability-directory.com [lifestyle.sustainability-directory.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. researchgate.net [researchgate.net]

- 15. biointerfaceresearch.com [biointerfaceresearch.com]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 1-(Chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 1-(chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole. While direct experimental data for this specific molecule is not extensively available in peer-reviewed literature, this document synthesizes information from closely related nitropyrazole and chloromethyl pyrazole derivatives to project its likely thermal behavior, decomposition pathways, and associated hazards. This guide is intended to serve as a valuable resource for researchers handling this compound, enabling informed decisions on its safe storage, handling, and application in further research and development.

Introduction

1-(Chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole is a functionalized heterocyclic compound of interest in medicinal chemistry and materials science. The pyrazole core is a well-known scaffold in numerous pharmacologically active agents. The presence of a nitro group, a chloromethyl group, and methyl substituents on the pyrazole ring suggests a unique combination of chemical reactivity and potential energetic properties. Understanding the thermal stability of this molecule is paramount for its safe synthesis, handling, and the development of any application.

This guide will delve into the projected thermal properties of 1-(chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole, drawing parallels from documented studies on analogous compounds. Key areas of focus will include its anticipated decomposition temperature, the energetic nature of its decomposition, and the probable mechanistic pathways involved.

Molecular Structure and Properties

A clear understanding of the molecular structure is fundamental to predicting the thermal behavior of 1-(chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole.

Caption: Molecular structure of 1-(chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole.

The key functional groups that will dictate its thermal stability are:

-

The N-N bond within the pyrazole ring.

-

The C-NO₂ bond , which is often the initial site of decomposition in nitroaromatic compounds.[1]

-

The C-Cl bond in the chloromethyl group, which can be susceptible to homolytic or heterolytic cleavage.

-

The N-CH₂Cl bond , connecting the chloromethyl group to the pyrazole ring.

Proposed Synthesis

A plausible synthetic route to 1-(chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole can be extrapolated from general pyrazole synthesis methodologies.[2][3]

Caption: Proposed synthetic workflow for 1-(chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole.

Step-by-Step Methodology:

-

Synthesis of 3,5-dimethyl-1H-pyrazole: Condensation of acetylacetone with hydrazine hydrate in a suitable solvent like ethanol, followed by reflux.[4]

-

Nitration: The resulting 3,5-dimethyl-1H-pyrazole is subjected to nitration using a nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid) to introduce the nitro group at the 4-position of the pyrazole ring.

-

Chloromethylation: The final step involves the chloromethylation of 3,5-dimethyl-4-nitro-1H-pyrazole. This can be achieved using a chloromethylating agent such as formaldehyde and hydrogen chloride, or paraformaldehyde and thionyl chloride.

Projected Thermal Stability and Decomposition

The thermal behavior of 1-(chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole is expected to be complex due to the interplay of its functional groups. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for characterizing its stability.[1][5]

Expected TGA and DSC Profile